molecular formula C10H13N3O2 B1303632 6-Piperazin-1-ylnicotinic acid CAS No. 278803-18-2

6-Piperazin-1-ylnicotinic acid

Cat. No.: B1303632
CAS No.: 278803-18-2
M. Wt: 207.23 g/mol
InChI Key: UMYHUVUKIGFYAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperazin-1-ylnicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH and selective intramolecular cyclization . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring adequate yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Piperazin-1-ylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinyl-nicotinic acid derivatives.

Scientific Research Applications

6-Piperazin-1-ylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Piperazin-1-ylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Piperazine: A six-membered heterocycle with two nitrogen atoms, commonly found in drug molecules.

    Nicotinic Acid:

Uniqueness: 6-Piperazin-1-ylnicotinic acid is unique due to its combination of a piperazine ring and a nicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYHUVUKIGFYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378069
Record name 6-(Piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278803-18-2
Record name 6-(Piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.8 g of 6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid obtained in Example 1 and 2 g of potassium hydroxide were dissolved in 20 ml of water. The solution was heated under reflux for 2 hours. After cooled, the reaction mixture was neutralized with concentrated hydrochloric acid and crystals precipitated were filtered, washed with water and dried to give 1.7 g of 6-(1-piperazinyl)nicotinic acid (yield 82%).
Name
6-(4-ethoxycarbonyl-1-piperazinyl)nicotinic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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